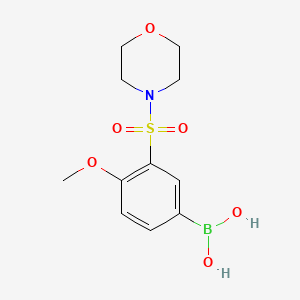

(4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-methoxy-3-morpholin-4-ylsulfonylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BNO6S/c1-18-10-3-2-9(12(14)15)8-11(10)20(16,17)13-4-6-19-7-5-13/h2-3,8,14-15H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCYOYCLLZQYKDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OC)S(=O)(=O)N2CCOCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BNO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90657426 | |

| Record name | [4-Methoxy-3-(morpholine-4-sulfonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871333-02-7 | |

| Record name | [4-Methoxy-3-(morpholine-4-sulfonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methoxy-3-(morpholin-4-ylsulphonyl)benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid molecular weight

An In-Depth Technical Guide to (4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid: A Core Building Block in Modern Drug Discovery

This guide provides an in-depth exploration of this compound, a key reagent in contemporary organic synthesis and medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple data recitation to explain the causality behind its utility, offering field-proven insights into its application.

The ascent of boronic acids in medicinal chemistry has been remarkable, culminating in several FDA-approved drugs and numerous candidates in clinical trials.[1] Their utility stems from a unique combination of stability, versatile reactivity, and electronic properties that can enhance biological potency and improve pharmacokinetic profiles.[1]

This compound has emerged as a particularly valuable building block. Its structure is not accidental; it is a carefully orchestrated arrangement of functional groups designed for specific purposes in complex molecule synthesis. The boronic acid moiety serves as the reactive handle for palladium-catalyzed cross-coupling reactions, the methoxy group acts as an electron-donating group that modulates reactivity, and the morpholinosulfonyl group is critical for imparting favorable physicochemical properties, such as enhanced solubility and metabolic stability, to the final compounds. This strategic design makes it a sought-after component, particularly in the synthesis of biaryl compounds for pharmaceuticals and agrochemicals.[2] Notably, it is classified as a Protein Degrader Building Block , highlighting its role in the cutting-edge field of Proteolysis Targeting Chimeras (PROTACs).[1]

Physicochemical & Structural Data

A comprehensive understanding of a reagent begins with its fundamental properties. All quantitative data for this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₆BNO₆S | [3][4] |

| Molecular Weight | 301.12 g/mol | [4] |

| CAS Number(s) | 1100095-14-4, 871333-02-7 | [2][3][4] |

| Melting Point | 270-276 °C | [4] |

| Boiling Point | 553.6 °C at 760 mmHg | [4] |

| Density | 1.44 g/cm³ | [4] |

| Appearance | Typically an off-white to white powder | N/A |

| Storage | Store at 2-8°C or Room Temperature | [2][3] |

Note on CAS Numbers: This compound is referenced with two different CAS numbers in various chemical databases. Both refer to the same chemical structure and are used interchangeably by suppliers.

The chemical structure, visualized below, provides the basis for its reactivity and function.

Caption: Proposed workflow for the synthesis of the title compound.

Experimental Protocol: Synthesis

This protocol describes a representative procedure based on well-established organometallic techniques. Causality: The choice of a low-temperature (-78 °C) lithium-halogen exchange is critical to prevent side reactions and decomposition of the aryllithium intermediate. The subsequent reaction with a trialkyl borate followed by acidic workup is a standard, high-yielding method to form the boronic acid.

Materials:

-

4-Bromo-1-methoxy-2-(morpholinosulfonyl)benzene (1.0 eq)

-

n-Butyllithium (n-BuLi) in hexanes (1.1 eq)

-

Trimethyl borate (B(OMe)₃) (1.5 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

2M Hydrochloric Acid (HCl)

-

Diethyl ether

-

Brine (saturated aq. NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 4-bromo-1-methoxy-2-(morpholinosulfonyl)benzene and dissolve in anhydrous THF.

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi dropwise via syringe over 15 minutes, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

-

Borylation: Add trimethyl borate dropwise to the aryllithium solution at -78 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12 hours.

-

Quench & Workup: Cool the reaction mixture to 0 °C in an ice bath and slowly quench by adding 2M HCl until the pH is ~1-2. Stir vigorously for 1 hour.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

-

Washing: Combine the organic layers and wash with water, followed by brine.

-

Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization or silica gel chromatography to afford the final product.

Characterization

A self-validating protocol requires rigorous characterization of the final product.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons (three in a characteristic splitting pattern), the methoxy singlet, and the two sets of methylene protons of the morpholine ring.

-

¹³C NMR: Will confirm the number of unique carbon environments.

-

LC-MS: Liquid chromatography-mass spectrometry is used to confirm the molecular weight (M.W. 301.12) and assess purity.

-

Purity (HPLC): High-performance liquid chromatography is the standard for determining the purity of the final compound, which is typically >98% for commercial-grade material. [3]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this boronic acid is its participation in the Suzuki-Miyaura cross-coupling reaction to form C(sp²)-C(sp²) bonds, a cornerstone of modern synthesis. [5]

Mechanistic Overview & Rationale

The Suzuki reaction involves a palladium(0) catalyst and a base to couple an organoboron species with an organic halide. [6]Causality: This reaction is favored in pharmaceutical development due to its mild conditions, tolerance of a wide variety of functional groups, and the generally low toxicity of the boron-containing byproducts. [5]The morpholinosulfonyl group on our title compound enhances its solubility in the polar solvents often used in these reactions, facilitating efficient coupling.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust, general procedure for coupling the title compound with a representative aryl bromide.

Materials:

-

This compound (1.2 eq)

-

Aryl Bromide (e.g., 3-bromopyridine) (1.0 eq)

-

Palladium Catalyst (e.g., Pd(dppf)Cl₂) (0.02 - 0.05 eq)

-

Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 - 3.0 eq)

-

Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)

Procedure:

-

Reaction Setup: To a vial or flask, add the aryl bromide, this compound, and the base.

-

Inerting: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

-

Solvent & Catalyst Addition: Add the degassed solvent mixture, followed by the palladium catalyst.

-

Heating: Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst.

-

Extraction: Transfer the filtrate to a separatory funnel, wash with water and then brine.

-

Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by silica gel column chromatography to yield the desired biaryl product.

Application in Drug Discovery: A PROTAC Linker Component

The designation "Protein Degrader Building Block" is highly significant. It indicates that this molecule is frequently used in the synthesis of PROTACs. [1]PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's own ubiquitin-proteasome system. [7][8] Causality & Expertise: A PROTAC consists of three parts: a ligand for the POI, a ligand for an E3 ligase, and a linker connecting them. The linker is not merely a spacer; its composition, length, and vectoral properties are critical for ternary complex formation and degradation efficacy. This compound is an ideal precursor for a rigid, phenyl-based linker component.

-

Structural Role: The phenyl ring provides a rigid scaffold to control the spatial orientation of the two ligands.

-

Property Modulation: The morpholinosulfonyl group is a key asset. It is a well-known pharmacophore that often improves aqueous solubility and can act as a hydrogen bond acceptor, positively impacting the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the final PROTAC molecule.

-

Synthetic Handle: The boronic acid allows for the predictable and efficient incorporation of this entire substituted phenyl ring into the linker structure via Suzuki coupling.

Caption: Role as a key fragment within a PROTAC linker.

Conclusion

This compound is more than a simple chemical reagent; it is a strategic tool for molecular design. Its value is derived from the synergistic interplay of its three key functional groups, which provide a reliable chemical handle for C-C bond formation, modulate electronic properties, and impart desirable physicochemical characteristics. Its widespread use in Suzuki-Miyaura couplings and its specific application as a building block for advanced therapeutic modalities like PROTACs underscore its importance to researchers in organic synthesis and drug discovery. The protocols and insights provided in this guide serve as a foundation for the effective and logical application of this versatile compound.

References

-

This compound. MySkinRecipes. [Link]

-

¹H NMR Spectrum (1D, 500 MHz, CDCl₃, experimental). Human Metabolome Database. [Link]

-

B-[4-Methoxy-3-(4-morpholinylsulfonyl)phenyl]boronic acid. Chemexpress.cn. [Link]

-

4-Methoxyphenylboronic acid Spectra. SpectraBase. [Link]

-

Al-Zoubi, R. M., Marion, O., & Hall, D. G. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 195, 112281. [Link]

-

Cas Number 1100095-14-4|this compound. molecularinfo.com. [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

-

Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. [Link]

-

Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. Royal Society of Chemistry. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 47(26), 4869–4873. [Link]

-

Foley, D. J., & Dix, M. M. (2020). Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. Nature Communications, 11(1), 1673. [Link]

-

(4-(3-Methoxy-3-oxopropyl)phenyl)boronic acid. MCE. [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. Page loading... [wap.guidechem.com]

- 3. thno.org [thno.org]

- 4. 871333-02-7(4-Methoxy-3-(N-morpholinylsulfonyl)phenylboronic Acid) | Kuujia.com [it.kuujia.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. youtube.com [youtube.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid is a specialized arylboronic acid that has emerged as a valuable building block in medicinal chemistry and organic synthesis. Its unique trifunctional structure, featuring a boronic acid moiety for cross-coupling reactions, a methoxy group influencing electronic properties, and a morpholinosulfonyl group that can enhance solubility and provide additional interaction points, makes it a versatile reagent. This guide provides a comprehensive overview of its chemical properties, outlines a plausible synthetic pathway, details its application in the strategically important Suzuki-Miyaura cross-coupling reaction, and discusses its role in the development of advanced chemical biology tools such as Proteolysis Targeting Chimeras (PROTACs).

Core Chemical Properties and Identifiers

This compound is a stable, solid organic compound. The presence of the boronic acid functional group is central to its reactivity, while the methoxy and morpholinosulfonyl substituents modulate its physical and chemical characteristics.

Structural and Molecular Information

-

IUPAC Name: this compound

-

Chemical Structure:

Caption: Structure of this compound.

Physicochemical Data

The following table summarizes the key physicochemical properties of the compound.

| Property | Value | Source(s) |

| CAS Number | 1100095-14-4 or 871333-02-7 | [1][3] |

| Melting Point | 270-276 °C | [1] |

| Boiling Point | 553.6 °C at 760 mmHg | [1] |

| Density | 1.44 g/cm³ | [1] |

| Flash Point | 288.6 °C | [1] |

| Solubility | Soluble in dimethyl sulfoxide and methanol. | [4] |

| Storage | 2-8°C, under an inert atmosphere. | [4] |

Note on CAS Numbers: This compound is listed by different suppliers under two distinct CAS numbers. Researchers should verify the identifier with their specific source.

Spectroscopic Data (Predicted)

While a publicly available ¹H NMR spectrum is not readily found, a predicted spectrum can be inferred based on the structure.

-

¹H NMR (DMSO-d₆, 400 MHz):

-

Aromatic Protons: Signals expected in the range of δ 7.0-8.0 ppm. The proton ortho to the boronic acid group would likely appear as a doublet, the proton between the methoxy and sulfonyl groups as a singlet, and the proton ortho to the methoxy group as a doublet.

-

Boronic Acid Protons: A broad singlet for the B(OH)₂ protons, which is often exchangeable with D₂O.

-

Morpholine Protons: Two multiplets corresponding to the -CH₂-N- and -CH₂-O- groups, likely around δ 3.0-3.8 ppm.

-

Methoxy Protons: A sharp singlet for the -OCH₃ group, expected around δ 3.8-4.0 ppm.

-

Synthesis and Manufacturing

Proposed Synthetic Pathway

Caption: Proposed synthesis of the target molecule via lithiation and borylation.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on general procedures for the synthesis of substituted phenylboronic acids.[5] Causality: The choice of a brominated starting material is strategic, as bromine undergoes lithium-halogen exchange more readily and cleanly than chlorine. The low temperature (-78 °C) is critical to prevent side reactions of the highly reactive organolithium intermediate. Triisopropyl borate is often preferred over trimethyl or triethyl borate as it can reduce the formation of over-arylated boron species.

Step 1: Lithiation of 4-Bromo-2-methoxy-1-(morpholinosulfonyl)benzene

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the starting material, 4-bromo-2-methoxy-1-(morpholinosulfonyl)benzene (1.0 eq).

-

Dissolve the starting material in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

-

Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the aryl lithium intermediate.

Step 2: Borylation and Hydrolysis

-

To the cold aryl lithium solution, add triisopropyl borate (1.2 eq) dropwise, again maintaining the temperature below -70 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Cool the mixture to 0 °C in an ice bath and quench the reaction by the slow addition of aqueous hydrochloric acid (2 M) until the pH is acidic.

-

Stir the biphasic mixture vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.

Step 3: Isolation and Purification

-

Separate the organic layer and extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization from a suitable solvent system (e.g., acetone/hexanes or water) to afford pure this compound.

Applications in Chemical Synthesis

The primary utility of this reagent lies in its ability to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds which are common motifs in pharmaceuticals.[6]

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction involves the coupling of an organoboron compound (like our title compound) with an organic halide or triflate in the presence of a palladium catalyst and a base.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Exemplar Suzuki-Miyaura Protocol

This protocol provides a general framework for using this compound in a Suzuki-Miyaura coupling. Causality: The choice of catalyst (e.g., Pd(PPh₃)₄ or a more modern Buchwald-Hartwig type pre-catalyst) and base (e.g., K₂CO₃, Cs₂CO₃) is crucial and depends on the reactivity of the coupling partners. A mixed solvent system like dioxane/water or toluene/ethanol/water is often used to ensure all components are sufficiently soluble.

Materials:

-

This compound (1.2 eq)

-

Aryl halide (e.g., an aryl bromide) (1.0 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃, 2.0 eq)

-

Degassed solvent (e.g., 4:1 Dioxane:Water)

Procedure:

-

To a reaction vessel, add the aryl halide, this compound, and the base.

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the palladium catalyst to the vessel.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution in vacuo.

-

Purify the residue by flash column chromatography to isolate the desired biaryl product.

Advanced Applications in Drug Discovery: PROTACs

A significant application of specialized boronic acids is in the construction of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.

The classification of this compound as a "Protein Degrader Building Block" suggests its use in this field.[3] Specifically, aryl boronic acids can be incorporated into PROTAC design as "caged" or "pro-PROTAC" moieties.

Mechanism of Action in Conditional PROTACs

In this strategy, the boronic acid acts as a cleavable masking group. Certain disease states, such as the tumor microenvironment, have elevated levels of reactive oxygen species (ROS). An aryl boronic acid can be cleaved in the presence of ROS (like hydrogen peroxide) to yield a phenol. This cleavage can unmask a critical functional group on the PROTAC, activating its protein-degrading function only in the desired cellular environment. This provides a mechanism for targeted therapy and can reduce off-target effects.

Caption: Role of boronic acid cleavage in the activation of a conditional PROTAC.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Use in a well-ventilated area, preferably a fume hood. Avoid creating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from oxidizing agents and strong bases.

Conclusion

This compound is a highly functionalized and valuable reagent for advanced organic synthesis and medicinal chemistry. Its utility in the robust and versatile Suzuki-Miyaura coupling allows for the efficient construction of complex molecular architectures. Furthermore, its emerging role in the design of sophisticated therapeutic modalities like conditional PROTACs highlights its importance to researchers at the forefront of drug discovery. A thorough understanding of its properties and reactivity is key to leveraging its full potential in the laboratory.

References

Sources

- 1. EP1046640A2 - Process for preparing substituted phenyl boronic acids - Google Patents [patents.google.com]

- 2. Page loading... [wap.guidechem.com]

- 3. calpaclab.com [calpaclab.com]

- 4. This compound [myskinrecipes.com]

- 5. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]

- 6. tcichemicals.com [tcichemicals.com]

Introduction: The Strategic Value of Arylboronic Acids in Modern Drug Discovery

An In-depth Technical Guide to the Synthesis of (4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid

Arylboronic acids and their derivatives are foundational pillars in contemporary medicinal chemistry and process development. Their remarkable versatility, particularly as nucleophilic partners in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction, allows for the efficient construction of complex biaryl and heteroaryl structures central to many pharmaceutical agents.[1] Beyond their role as synthetic intermediates, the boronic acid moiety itself is a unique pharmacophore, capable of forming reversible covalent bonds with diols present in biological targets such as enzyme active sites or saccharides.[2][3] This property led to the development of breakthrough drugs, including the proteasome inhibitor Bortezomib.[4][5]

This compound (CAS No. 1100095-14-4) is a sophisticated building block of significant interest to researchers in drug development.[6][7] Its trifunctionalized scaffold, featuring a boronic acid for coupling, a methoxy group for modulating electronic properties and potential metabolic stability, and a morpholinosulfonyl group to enhance solubility and provide hydrogen bonding opportunities, makes it an invaluable starting point for synthesizing novel therapeutic candidates.[8]

This guide, prepared from the perspective of a Senior Application Scientist, provides a detailed, mechanistically-grounded protocol for the synthesis of this key intermediate. We will move beyond a simple recitation of steps to explain the underlying chemical principles, ensuring that researchers can not only replicate the procedure but also adapt and troubleshoot it effectively.

Retrosynthetic Analysis and Strategy

The synthesis of a polysubstituted aromatic ring requires careful strategic planning to ensure correct regiochemistry. Our chosen strategy involves a linear, three-step sequence starting from the commercially available 2-bromoanisole. This approach is designed for robustness and control over the introduction of each functional group.

The core logic is as follows:

-

Establish the Methoxy/Bromo Scaffold: Begin with 2-bromoanisole, which fixes the 1,2-substitution pattern of the key methoxy and bromo groups.

-

Introduce the Sulfonyl Group: Perform an electrophilic aromatic substitution (chlorosulfonylation) to install the sulfonyl chloride. The powerful ortho-, para-directing effect of the methoxy group, coupled with steric considerations, selectively directs the incoming electrophile to the C4 position.

-

Form the Sulfonamide: A straightforward nucleophilic substitution with morpholine yields the stable sulfonamide.

-

Construct the Boronic Acid: Finally, the aryl bromide is converted into the target boronic acid via a low-temperature lithium-halogen exchange followed by quenching with a borate ester. This classic and high-yielding transformation is ideal for this substrate.

Caption: Retrosynthetic analysis for the target molecule.

Detailed Synthesis Protocol

This protocol is designed for execution by trained organic chemists in a properly equipped laboratory. All operations should be conducted in a fume hood, and appropriate personal protective equipment (PPE) must be worn.

Step 1: Chlorosulfonylation of 2-Bromoanisole

Reaction:

-

2-Bromoanisole → 4-Bromo-3-methoxybenzenesulfonyl chloride

Expertise & Causality: This step employs chlorosulfonic acid as a powerful electrophile. The reaction is performed at low temperature to control the high reactivity of chlorosulfonic acid and prevent side reactions. Dichloromethane is chosen as an inert solvent. The methoxy group is a strong activating, ortho-, para-director. The para-position (C4) is electronically favored and sterically accessible, leading to highly regioselective sulfonation at this position.

Experimental Procedure:

-

Equip a flame-dried, three-necked round-bottom flask with a magnetic stir bar, a thermometer, an addition funnel, and a nitrogen inlet.

-

Charge the flask with 2-bromoanisole (1.0 eq) and anhydrous dichloromethane (DCM, ~5 mL per 1 g of starting material).

-

Cool the stirred solution to 0 °C using an ice-water bath.

-

Charge the addition funnel with chlorosulfonic acid (1.2 eq). Caution: Chlorosulfonic acid is highly corrosive and reacts violently with water. Handle with extreme care.

-

Add the chlorosulfonic acid dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

-

After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor reaction progress by TLC or LC-MS.

-

Once the reaction is complete, carefully pour the mixture onto crushed ice with vigorous stirring.

-

Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude 4-bromo-3-methoxybenzenesulfonyl chloride, which can often be used in the next step without further purification.

Step 2: Synthesis of 4-((4-Bromo-3-methoxyphenyl)sulfonyl)morpholine

Reaction:

-

4-Bromo-3-methoxybenzenesulfonyl chloride + Morpholine → 4-((4-Bromo-3-methoxyphenyl)sulfonyl)morpholine

Expertise & Causality: This is a standard nucleophilic substitution reaction where the nitrogen atom of morpholine attacks the electrophilic sulfur atom of the sulfonyl chloride. A tertiary amine base, such as triethylamine (TEA), is used to scavenge the HCl byproduct, driving the reaction to completion.[9]

Experimental Procedure:

-

Dissolve the crude 4-bromo-3-methoxybenzenesulfonyl chloride (1.0 eq) in DCM (~10 mL per 1 g).

-

Cool the solution to 0 °C in an ice-water bath.

-

Add triethylamine (1.5 eq), followed by the dropwise addition of morpholine (1.2 eq).

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, or until completion as indicated by TLC/LC-MS.

-

Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel to yield the pure sulfonamide intermediate.

Step 3: Borylation via Lithium-Halogen Exchange

Reaction:

-

4-((4-Bromo-3-methoxyphenyl)sulfonyl)morpholine → this compound

Expertise & Causality: This is the critical C-C bond forming step to create the boronic acid. A lithium-halogen exchange using n-butyllithium (n-BuLi) at very low temperatures (-78 °C) rapidly converts the aryl bromide into a highly reactive aryllithium species.[9][10] The low temperature is crucial to prevent side reactions, such as the attack of the organolithium on the sulfonamide group. This nucleophilic aryllithium is then "trapped" by an electrophilic boron source, triisopropyl borate. The resulting boronate ester is subsequently hydrolyzed with acid to give the final boronic acid product.[9][11]

Experimental Procedure:

-

Set up a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, equipped with a magnetic stir bar, a thermometer, and a rubber septum.

-

Dissolve the sulfonamide intermediate, 4-((4-bromo-3-methoxyphenyl)sulfonyl)morpholine (1.0 eq), in anhydrous tetrahydrofuran (THF, ~15 mL per 1 g).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq, typically 1.6 M or 2.5 M in hexanes) dropwise via syringe, keeping the internal temperature below -70 °C. Stir for 1 hour at -78 °C.

-

In a separate syringe, take up triisopropyl borate (1.5 eq) and add it dropwise to the aryllithium solution, again maintaining a temperature below -70 °C.

-

After the addition, stir the mixture at -78 °C for an additional 2 hours.

-

Remove the cooling bath and allow the reaction to warm slowly to room temperature.

-

Quench the reaction by slowly adding 1 M HCl. Stir vigorously for at least 1 hour to ensure complete hydrolysis of the boronate ester.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The resulting solid can be purified by trituration with a suitable solvent system (e.g., diethyl ether/hexanes) or recrystallization to afford the final product, this compound.

Quantitative Data Summary

The following table outlines the stoichiometry for a representative lab-scale synthesis.

| Reagent | M.W. | Eq. | Mmol | Amount |

| Step 1 | ||||

| 2-Bromoanisole | 187.04 | 1.0 | 26.7 | 5.00 g |

| Chlorosulfonic Acid | 116.52 | 1.2 | 32.1 | 2.76 mL |

| Step 2 | ||||

| 4-Bromo-3-methoxybenzenesulfonyl chloride (crude) | 285.50 | 1.0 | 26.7 | ~7.63 g |

| Morpholine | 87.12 | 1.2 | 32.1 | 2.80 mL |

| Triethylamine | 101.19 | 1.5 | 40.1 | 5.59 mL |

| Step 3 | ||||

| 4-((4-Bromo-3-methoxyphenyl)sulfonyl)morpholine | 338.22 | 1.0 | 20.0 (example) | 6.76 g |

| n-Butyllithium (1.6 M) | 64.06 | 1.1 | 22.0 | 13.8 mL |

| Triisopropyl borate | 188.08 | 1.5 | 30.0 | 6.91 mL |

| Product | ||||

| This compound | 301.12 | - | - | Yield dependent |

Note: Mmol and amounts for Steps 2 and 3 are illustrative and should be based on the actual yield from the preceding step.

Experimental Workflow Visualization

Caption: Synthetic workflow from 2-Bromoanisole to the target boronic acid.

Characterization

The identity and purity of the intermediates and final product should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and substitution pattern.

-

Mass Spectrometry (MS): LC-MS or high-resolution mass spectrometry (HRMS) to confirm the molecular weight.

-

Melting Point (MP): A sharp melting point range is indicative of high purity. The reported melting point is 270-276 °C.[6]

Conclusion

The protocol outlined in this guide presents a logical and robust pathway for the synthesis of this compound. By leveraging a controlled, regioselective chlorosulfonylation followed by a reliable lithium-halogen exchange and borylation sequence, researchers can access this valuable building block in good yield and purity. The mechanistic insights provided for each step are intended to empower scientists to not only execute the synthesis but also to intelligently adapt it for scale-up operations and the creation of analogous structures, thereby accelerating the drug discovery process.

References

-

National Center for Biotechnology Information (2024). Synthesis and Evaluation of Aryl Boronic Acids as Fluorescent Artificial Receptors for Biological Carbohydrates. PubMed Central. Available from: [Link]

-

National Center for Biotechnology Information (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central. Available from: [Link]

-

MDPI (2023). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. MDPI.com. Available from: [Link]

-

Organic Chemistry Portal (n.d.). Arylboronic acid or boronate synthesis. Organic-chemistry.org. Available from: [Link]

-

ACS Publications (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. ACS Publications. Available from: [Link]

-

MySkinRecipes (n.d.). This compound. Myskinrecipes.com. Available from: [Link]

-

MDPI (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI.com. Available from: [Link]

-

National Center for Biotechnology Information (2008). Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. PubMed Central. Available from: [Link]

-

PubMed (2020). Design and discovery of boronic acid drugs. PubMed. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-(Methoxycarbonyl)Phenylboronic Acid in Modern Organic Synthesis. Innopharmchem.com. Available from: [Link]

-

National Center for Biotechnology Information (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PubMed Central. Available from: [Link]

-

Organic Syntheses (n.d.). Organic Syntheses Procedure. Org-syn.org. Available from: [Link]

-

PubMed (2020). Phenylboronic Acid-polymers for Biomedical Applications. PubMed. Available from: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Synthesis and Evaluation of Aryl Boronic Acids as Fluorescent Artificial Receptors for Biological Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications | MDPI [mdpi.com]

- 5. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Page loading... [guidechem.com]

- 7. This compound [myskinrecipes.com]

- 8. calpaclab.com [calpaclab.com]

- 9. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 3-Methoxyphenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 11. pubs.acs.org [pubs.acs.org]

Navigating Suzuki-Miyaura Couplings: A Technical Guide to (4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of (4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid, a key building block in modern medicinal chemistry. We will explore its commercial availability, physicochemical properties, synthesis, and application in palladium-catalyzed cross-coupling reactions, offering field-proven insights and detailed protocols to empower your research and development endeavors.

Introduction: The Utility of Substituted Phenylboronic Acids in Drug Discovery

Phenylboronic acids are a cornerstone of contemporary organic synthesis, primarily due to their remarkable utility in the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming transformation has revolutionized the way medicinal chemists approach the synthesis of complex biaryl and heteroaryl structures, which are prevalent motifs in a vast array of pharmacologically active compounds. The ability to introduce diverse functionalities onto the phenyl ring of a boronic acid allows for the fine-tuning of a drug candidate's steric and electronic properties, profoundly influencing its potency, selectivity, and pharmacokinetic profile.

This compound is a prime example of a highly functionalized building block designed for specific applications in drug discovery. The methoxy group, a common substituent in bioactive molecules, can act as a hydrogen bond acceptor and influence metabolic stability. The morpholinosulfonyl moiety offers a polar, water-soluble handle that can improve a compound's physicochemical properties and provide additional vectors for molecular interactions. The strategic placement of these groups makes this boronic acid a valuable reagent for constructing novel molecular architectures with therapeutic potential.

Commercial Availability and Physicochemical Properties

This compound is readily available from a range of chemical suppliers, ensuring its accessibility for research and development purposes. It is important to note that two CAS numbers, 1100095-14-4 and 871333-02-7 , are often used interchangeably for this compound. While both refer to the same core structure, slight variations in naming conventions (e.g., "morpholinosulfonyl" vs. "N-morpholinylsulfonyl") may account for this discrepancy. Researchers should verify the product specifications with their chosen supplier.

Key commercial suppliers include Amerigo Scientific, Ambeed, Laibo Chem, and Parchem.[1] The compound is typically supplied as a solid with a purity of 98% or higher.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1100095-14-4 / 871333-02-7 | [1] |

| Molecular Formula | C₁₁H₁₆BNO₆S | [1] |

| Molecular Weight | 301.12 g/mol | [1] |

| Appearance | White to off-white solid | Supplier Data |

| Melting Point | 270-276 °C | [1] |

| Boiling Point | 553.6 °C at 760 mmHg | [1] |

| Flash Point | 288.6 °C | [1] |

| Density | 1.44 g/cm³ | [1] |

Synthesis of this compound

For laboratories requiring in-house synthesis or access to larger quantities, a reliable synthetic route is essential. The following two-step procedure is based on established patent literature, providing a clear pathway from a commercially available starting material.

Step 1: Synthesis of 4-bromo-2-methoxy-1-(morpholinosulfonyl)benzene

The precursor to the desired boronic acid can be synthesized from 4-bromo-2-methoxyaniline. This procedure involves a diazotization reaction followed by a sulfonyl chloride formation and subsequent reaction with morpholine. A detailed, analogous procedure can be found in patent US7470788B2, which describes the synthesis of similar sulfonamides.

Step 2: Borylation to this compound

The final borylation step to yield the target compound is detailed in patent WO2006135764A1. This method involves a lithium-halogen exchange followed by trapping with a borate ester.

Experimental Protocol:

-

Materials:

-

4-bromo-2-methoxy-1-(morpholinosulfonyl)benzene

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Triisopropyl borate

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

-

Procedure:

-

To a solution of 4-bromo-2-methoxy-1-(morpholinosulfonyl)benzene (1.0 eq) in anhydrous THF (appropriately concentrated, e.g., 0.2 M) at -78 °C under a nitrogen atmosphere, add n-BuLi (1.1 eq) dropwise.

-

Stir the resulting mixture at -78 °C for 1 hour.

-

Add triisopropyl borate (1.2 eq) dropwise, maintaining the temperature at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of 1 M HCl.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or silica gel chromatography to yield this compound.

-

Caption: Synthetic pathway to this compound.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The primary utility of this compound lies in its role as a coupling partner in Suzuki-Miyaura reactions. This palladium-catalyzed reaction enables the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide or triflate.

General Principles and Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction is well-established and generally proceeds through three key steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl/vinyl halide (R¹-X) to form a Pd(II) intermediate.

-

Transmetalation: The boronic acid (R²-B(OH)₂), typically activated by a base, transfers its organic group (R²) to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated as the final product (R¹-R²), regenerating the Pd(0) catalyst.

The choice of catalyst, ligand, base, and solvent system is crucial for the success of the reaction and depends heavily on the specific substrates being coupled.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol

The following protocol for a Suzuki-Miyaura coupling reaction utilizing this compound is adapted from the patent literature (WO2006135764A1), demonstrating a practical application of this reagent.

-

Reactants:

-

Aryl or heteroaryl bromide/iodide (1.0 eq)

-

This compound (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

-

Base (e.g., Na₂CO₃, 2.0 eq)

-

Solvent system (e.g., Toluene/Ethanol/Water mixture)

-

-

Procedure:

-

In a reaction vessel, combine the aryl/heteroaryl halide, this compound, and the base.

-

Add the solvent system to the vessel.

-

Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

-

Add the palladium catalyst to the degassed mixture under an inert atmosphere.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography to obtain the desired biaryl compound.

-

Safety and Handling

As with all laboratory chemicals, proper safety precautions should be taken when handling this compound and its precursors.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

It is highly recommended to consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive safety and handling information.

Conclusion

This compound stands out as a valuable and versatile building block for medicinal chemists and drug development professionals. Its commercial availability, coupled with a well-defined synthetic pathway and proven utility in robust Suzuki-Miyaura cross-coupling reactions, makes it an attractive tool for the synthesis of novel and complex molecular entities. The strategic incorporation of the methoxy and morpholinosulfonyl groups provides chemists with powerful levers to modulate the physicochemical and pharmacological properties of their target compounds, ultimately accelerating the journey from hit to lead and beyond. This guide provides the foundational knowledge and practical protocols necessary to confidently integrate this important reagent into your synthetic workflows.

References

-

This compound ,98% - Amerigo Scientific . Amerigo Scientific. [Link]

- WO2006135764A1 - Preparation of substituted biaryl, N-arylheterocycle and N-heterocycle-heterocycle compounds as potassium ion channel inhibitors.

- US7470788B2 - Substituted benzenesulfonyl compounds and their use as 5-HT6 ligands.

-

Suzuki-Miyaura Coupling - Organic Synthesis . Organic-synthesis.org. [Link]

-

4-Methoxy-3-(N-morpholinylsulfonyl)phenylboronic acid, min 98%, 1 gram . The Science Company. [Link]

Sources

solubility of (4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid

An In-depth Technical Guide to the Solubility of (4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid

Abstract

This compound is a pivotal building block in contemporary drug discovery and organic synthesis, frequently utilized in Suzuki-Miyaura cross-coupling reactions to construct complex molecular architectures.[1][2] Its utility, however, is fundamentally governed by its solubility profile across a range of aqueous and organic media. Poor solubility can impede reaction kinetics, complicate purification, and critically, lead to unreliable data in biological screening and poor bioavailability in formulated drug products.[3][4] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and experimentally determining the solubility of this compound. We will delve into the unique physicochemical properties of boronic acids that influence their solubility, present validated, step-by-step protocols for both kinetic and thermodynamic solubility assessment, and offer expert insights into experimental design and data interpretation. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reproducible data essential for advancing research and development programs.

Part 1: Compound Profile and the Central Role of Solubility

This compound is an organoboron compound featuring a phenylboronic acid moiety substituted with both a methoxy group and a morpholinosulfonyl group.

-

Molecular Weight: 301.12 g/mol [5]

The boronic acid functional group is a versatile handle for forming new carbon-carbon bonds, making it indispensable in medicinal chemistry.[2][6] The morpholinosulfonyl substituent is often incorporated into drug candidates to modulate physicochemical properties, and it is explicitly noted that this moiety can enhance both solubility and stability.[1]

Understanding the solubility of this molecule is not a trivial pursuit; it is a critical parameter that dictates its application. In drug discovery, low aqueous solubility is a primary reason for compound failure, leading to poor absorption and erratic bioavailability.[4][7] Therefore, accurately quantifying solubility is a foundational step in assessing the viability of any new chemical entity derived from this building block.

Part 2: Foundational Principles of Boronic Acid Solubility

The solubility of boronic acids is more complex than that of typical small molecules due to their unique chemical equilibria in solution.

2.1 The Boronic Acid-Boroxine Equilibrium

A defining characteristic of boronic acids is their propensity to undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines.[8] This equilibrium is influenced by the solvent, temperature, and concentration. In non-polar organic solvents, the boroxine form may be favored, whereas in polar or aqueous media, the monomeric boronic acid is more prevalent. This dynamic equilibrium can complicate solubility measurements, as the measured value may reflect the combined solubility of multiple species. It is a key reason why extended equilibration times are necessary for thermodynamic measurements.[8]

2.2 Kinetic vs. Thermodynamic Solubility: A Critical Distinction

In the context of drug discovery, two distinct types of solubility are measured, each serving a different purpose.[7][9]

-

Kinetic Solubility: This is a high-throughput assessment of how quickly a compound precipitates from a solution when transitioning from a high-concentration organic stock (typically DMSO) to an aqueous buffer.[3][10] It is not a true measure of equilibrium solubility but is invaluable for early-stage screening to quickly flag compounds with potential liabilities.[7][9]

-

Thermodynamic Solubility: This is the true equilibrium solubility, defined as the maximum concentration of a compound that can be dissolved in a solvent at equilibrium under specific conditions (temperature, pressure, pH).[4][7] It is determined by adding an excess of the solid compound to the solvent and allowing the system to equilibrate over an extended period (typically >24 hours).[9] This "shake-flask" method is considered the gold standard and is essential for lead optimization, formulation development, and regulatory submissions.[4][9]

The logical flow from early to late-stage discovery necessitates this dual approach, as depicted below.

Caption: Logical progression of solubility testing in drug discovery.

Part 3: Experimental Protocol for Thermodynamic Solubility Determination

This section details the authoritative shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for the precise determination of the thermodynamic .

3.1 Rationale for Method Selection

The shake-flask method is chosen as it measures the true equilibrium solubility, providing the most accurate and relevant data for drug development decisions.[9] HPLC with UV detection is the preferred analytical endpoint due to its high selectivity and sensitivity, which allows for accurate quantification of the analyte even in complex matrices and at low concentrations, avoiding interference that can plague direct UV-Vis measurements.[4][11][12]

3.2 Experimental Workflow Diagram

The entire protocol, from preparation to final calculation, is outlined in the following workflow.

Caption: Workflow for thermodynamic solubility determination via HPLC-UV.

3.3 Detailed Step-by-Step Methodology

Materials & Equipment:

-

This compound, solid (>98% purity)

-

HPLC system with UV-Vis detector[12]

-

Analytical balance

-

Orbital shaker with temperature control

-

Centrifuge or syringe filters (0.45 µm, PTFE or similar)

-

Autosampler vials, Class A volumetric flasks, pipettes

-

Solvents: HPLC-grade Methanol, Acetonitrile, Water; DMSO; Phosphate Buffered Saline (PBS) pH 7.4; Dichloromethane (DCM)

Procedure:

Step 1: Preparation of HPLC Calibration Standards

-

Causality: A precise calibration curve is essential for accurately converting the HPLC peak area of the unknown sample into a concentration.

-

1a. Accurately weigh ~10 mg of the boronic acid and dissolve it in a 100 mL volumetric flask with a suitable diluent (e.g., 50:50 Acetonitrile:Water) to create a 100 µg/mL stock solution.[12]

-

1b. Perform serial dilutions from this stock to prepare a minimum of five calibration standards covering the expected solubility range (e.g., 50, 25, 10, 5, 1 µg/mL).

Step 2: Preparation of Solubility Samples

-

Causality: A visible excess of solid starting material must be used to ensure that the resulting solution is truly saturated at the point of equilibrium.

-

2a. Into separate glass vials, place an excess amount of the solid compound (e.g., ~5 mg).

-

2b. Add a precise volume (e.g., 2 mL) of each test solvent (e.g., Water, PBS pH 7.4, Methanol, DCM) to the respective vials.

Step 3: Equilibration

-

Causality: Boronic acids require sufficient time to reach equilibrium between the solid state, the dissolved monomeric acid, and any potential boroxine anhydrides. 24 hours is the standard duration to ensure thermodynamic equilibrium is reached.[9]

-

3a. Tightly cap the vials.

-

3b. Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C) and moderate agitation.

-

3c. Shake for 24 hours.

Step 4: Phase Separation

-

Causality: It is critical to completely remove all undissolved solid particles before analysis. Any suspended solids will be dissolved upon dilution for HPLC analysis, artificially inflating the measured solubility. A 0.45 µm filter is standard for this purpose.

-

4a. Remove vials from the shaker. Let them stand for 30 minutes to allow heavy particles to settle.

-

4b. Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter directly into an HPLC vial. Alternatively, centrifuge the sample at high speed and draw the supernatant.

Step 5: HPLC Analysis

-

Causality: An isocratic HPLC method is often sufficient and provides robust, reproducible results for quantification. The wavelength should be set to the λmax of the compound for maximum sensitivity.

-

5a. Set up an appropriate HPLC method (e.g., C18 column, isocratic mobile phase like 50:50 Acetonitrile:Water, UV detection at the compound's λmax).

-

5b. Inject the calibration standards from lowest to highest concentration to build the calibration curve (Peak Area vs. Concentration). Verify linearity (R² > 0.99).

-

5c. Inject the filtered supernatant samples. If the concentration is expected to be high, it may need to be diluted with the mobile phase to fall within the linear range of the calibration curve.

Step 6: Calculation

-

6a. Determine the peak area for the boronic acid in the chromatograms of the saturated samples.

-

6b. Use the linear regression equation from the calibration curve (y = mx + c) to calculate the concentration (x) from the measured peak area (y).

-

6c. Adjust for any dilutions made in Step 5c. The final result is the thermodynamic solubility in units such as µg/mL or mg/mL, which can be converted to molarity.

Part 4: Data Presentation and Expected Trends

While specific experimental data is proprietary to the testing laboratory, a representative data table can be structured as follows. Based on the principles of boronic acid chemistry, we can predict general solubility trends.[13]

Table 1: Representative Thermodynamic Solubility Data for this compound at 25°C

| Solvent System | Solvent Type | Predicted Solubility (µg/mL) | Predicted Solubility (mM) | Rationale / Comments |

| Water (pH ~6-7) | Polar Protic | Low-Moderate | Low-Moderate | Boronic acids have limited water solubility. Hydrogen bonding is possible but offset by the aromatic ring.[14] |

| PBS (pH 7.4) | Aqueous Buffer | Moderate | Moderate | The compound has a pKa and may be partially ionized at this pH, increasing solubility over pure water.[3] |

| Methanol | Polar Protic | High | High | Good potential for hydrogen bonding and polarity matching. |

| Acetone | Polar Aprotic | High | High | Phenylboronic acid shows high solubility in ketones.[13] |

| Dichloromethane (DCM) | Nonpolar | Moderate | Moderate | Phenylboronic acid shows moderate solubility in chloroform, a similar solvent.[13] |

| Hexanes | Nonpolar | Very Low | Very Low | Very poor polarity match; solubility is expected to be negligible.[13] |

Note: These are predicted qualitative trends for illustrative purposes. Actual quantitative values must be determined experimentally.

Conclusion

The is a multifaceted but determinable property that is crucial for its successful application in research and drug development. By distinguishing between kinetic and thermodynamic solubility and applying robust methodologies like the shake-flask protocol with HPLC-UV analysis, researchers can generate high-quality, reliable data. This guide provides the foundational theory and a validated, practical framework to empower scientists to accurately characterize this important chemical building block, thereby facilitating more informed decision-making and mitigating risks in the development pipeline.

References

-

Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

-

Benchchem. An In-depth Technical Guide to the Solubility of Borinic Acid Methyl Esters in Organic Solvents.

-

Improved Pharma. Solubility and Dissolution with HPLC or UV-Vis Detection.

-

Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates.

-

WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.

-

Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.

-

Evotec. Thermodynamic Solubility Assay.

-

Domańska, U., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data.

-

PharmaGuru. How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.

-

KU ScholarWorks. Physical and Chemical Properties of Boronic Acids: Formulation Implications.

-

MySkinRecipes. This compound.

-

Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules.

-

Al-Zoubi, R. M., et al. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry.

-

Hoelke, B., et al. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry.

-

UNT Digital Library. Literature Review of Boric Acid Solubility Data.

-

Yang, W., et al. (2003). Boronic Acid Compounds as Potential Pharmaceutical Agents. Medicinal Research Reviews.

-

ResearchGate. Solubility of investigated compounds in water. Phenylboronic acid...

-

MDPI. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.

-

LinkedIn. Comparative Study of UV And HPLC Methods for Estimation of Drug.

-

Springer. Analytical Method Selection for Drug Product Dissolution Testing.

-

Aladdin Scientific. 4-Methoxy-3-(N-morpholinylsulfonyl)phenylboronic acid, min 98%, 1 gram.

-

Leszczyński, P., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry.

-

ResearchGate. (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.

-

National Institutes of Health. Probing the General Time Scale Question of Boronic Acid Binding with Sugars in Aqueous Solution at Physiological pH.

-

Guidechem. This compound 1100095-14-4.

-

PubMed. Phenylboronic Acid-polymers for Biomedical Applications.

-

Sigma-Aldrich. 4-methoxy phenyl boronic acid.

-

ChemicalBook. This compound | 1100095-14-4.

Sources

- 1. This compound [myskinrecipes.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sygnaturediscovery.com [sygnaturediscovery.com]

- 4. evotec.com [evotec.com]

- 5. Page loading... [guidechem.com]

- 6. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. enamine.net [enamine.net]

- 10. inventivapharma.com [inventivapharma.com]

- 11. improvedpharma.com [improvedpharma.com]

- 12. pharmaguru.co [pharmaguru.co]

- 13. d-nb.info [d-nb.info]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of (4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid is a compound of significant interest in medicinal chemistry and organic synthesis, primarily utilized as a building block in Suzuki-Miyaura cross-coupling reactions to generate complex molecular architectures. Its structural integrity and purity are paramount for the successful synthesis of downstream target molecules. This in-depth technical guide provides a comprehensive framework for the spectroscopic characterization of this compound. As a self-validating system, this guide moves beyond a simple listing of data, offering detailed experimental protocols and the underlying scientific rationale for each analytical technique. By explaining the causality behind experimental choices and providing predicted spectral data based on established principles, this document serves as a robust reference for researchers working with this and structurally related compounds.

Introduction: The Significance of Spectroscopic Verification

In the realm of drug discovery and development, the unambiguous structural confirmation of all synthetic intermediates is a critical, non-negotiable step. For a molecule such as this compound, which contains multiple reactive functional groups, a thorough spectroscopic analysis ensures not only the identity of the compound but also its purity, which can significantly impact the yield and outcome of subsequent synthetic transformations. This guide will detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy for the comprehensive characterization of this molecule.

Molecular Structure and Physicochemical Properties

A foundational understanding of the molecule's physical characteristics is essential before undertaking spectroscopic analysis.

| Property | Value | Source |

| CAS Number | 1100095-14-4 | [1] |

| Molecular Formula | C₁₁H₁₆BNO₆S | [1] |

| Molecular Weight | 301.12 g/mol | [1] |

| Melting Point | 270-276 °C | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, ¹H and ¹³C NMR will provide a detailed map of the carbon-hydrogen framework.

Experimental Protocol: ¹H and ¹³C NMR

A well-defined protocol is crucial for acquiring high-quality, reproducible NMR data. The choice of solvent is particularly important for boronic acids, which can form boroxine anhydrides, leading to complex or uninterpretable spectra.

Rationale for Solvent Selection: Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are recommended. Protic solvents like methanol can break up boroxine trimers through equilibrium exchange, simplifying the aromatic region of the ¹H NMR spectrum. DMSO-d₆ is an excellent alternative due to its high solubilizing power for polar compounds.

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, dry vial.

-

Dissolution: Add approximately 0.7 mL of DMSO-d₆ or CD₃OD. Vortex the sample until the solid is completely dissolved.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Acquisition: Acquire ¹H and ¹³C{¹H} NMR spectra on a 400 MHz (or higher) spectrometer. For ¹³C, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

The predicted chemical shifts (δ) are based on the analysis of structurally similar compounds.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.0-8.2 | s (broad) | 2H | B(OH)₂ | Boronic acid protons are exchangeable and often appear as a broad singlet. |

| ~7.8 | d | 1H | Ar-H | Aromatic proton ortho to the boronic acid group. |

| ~7.6 | dd | 1H | Ar-H | Aromatic proton ortho to the methoxy group and meta to the boronic acid. |

| ~7.1 | d | 1H | Ar-H | Aromatic proton meta to the boronic acid group. |

| ~3.9 | s | 3H | -OCH₃ | Methoxy protons typically appear as a sharp singlet in this region. |

| ~3.6 | t | 4H | Morpholine -CH₂-O- | Protons on the carbons adjacent to the oxygen in the morpholine ring.[2][3] |

| ~3.0 | t | 4H | Morpholine -CH₂-N- | Protons on the carbons adjacent to the nitrogen in the morpholine ring.[2][3] |

Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~160 | Ar-C-OCH₃ | The aromatic carbon attached to the electron-donating methoxy group is deshielded.[4] |

| ~135-140 | Ar-C-SO₂ | The carbon attached to the electron-withdrawing sulfonyl group will be downfield. |

| ~130-135 | Ar-CH | Aromatic CH carbons. |

| ~115 | Ar-CH | Aromatic CH carbons. |

| ~130 | Ar-C-B(OH)₂ | The ipso-carbon attached to the boron is often broad and may be difficult to observe. |

| ~66 | Morpholine -CH₂-O- | Carbons adjacent to the oxygen in the morpholine ring.[2][3] |

| ~56 | -OCH₃ | Methoxy carbon.[4] |

| ~47 | Morpholine -CH₂-N- | Carbons adjacent to the nitrogen in the morpholine ring.[2][3] |

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound, offering definitive confirmation of its elemental composition. Electrospray ionization (ESI) is the preferred method for this type of polar, non-volatile molecule.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

Rationale for Technique: ESI is a soft ionization technique that typically yields the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, minimizing fragmentation in the source and providing a clear molecular ion peak.

Step-by-Step Protocol:

-

Sample Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.[5]

-

Dilution: Create a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL in the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode).[5]

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump.

-

Acquisition: Acquire the mass spectrum in both positive and negative ion modes using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.

Predicted Mass Spectrometry Data

| Ionization Mode | Calculated m/z | Observed Ion |

| ESI Positive | 302.0818 | [M+H]⁺ |

| ESI Negative | 300.0662 | [M-H]⁻ |

Expected Fragmentation: In tandem MS (MS/MS) experiments, characteristic fragmentation patterns for sulfonamides would be expected. A common fragmentation pathway involves the loss of SO₂ (64 Da).[1][6] Another likely fragmentation would be the cleavage of the S-N bond, leading to fragments corresponding to the morpholine and the phenylboronic acid moieties.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and straightforward technique for identifying the presence of key functional groups within a molecule. For solid samples, Attenuated Total Reflectance (ATR) is a convenient method.

Experimental Protocol: ATR-FTIR

Rationale for Technique: ATR allows for the direct analysis of solid powder samples with minimal preparation, making it a highly efficient method.

Step-by-Step Protocol:

-

Background Scan: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the powdered this compound onto the ATR crystal.

-

Apply Pressure: Use the pressure clamp to ensure firm and even contact between the sample and the crystal.

-

Sample Scan: Acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| ~3300 (broad) | Strong | O-H stretch | Boronic acid, B(OH)₂ |

| ~2950-2850 | Medium | C-H stretch | Aromatic, Methoxy, Morpholine |

| ~1600, ~1480 | Medium-Strong | C=C stretch | Aromatic ring |

| ~1340-1370 | Strong | Asymmetric S=O stretch | Sulfonyl group (SO₂)[7] |

| ~1160-1180 | Strong | Symmetric S=O stretch | Sulfonyl group (SO₂)[7] |

| ~1350 | Strong | B-O stretch | Boronic acid[8] |

| ~1250 | Strong | Asymmetric C-O-C stretch | Methoxy, Morpholine |

| ~1115 | Strong | C-N stretch | Morpholine |

Conclusion: A Validated Approach to Structural Confirmation

This guide outlines a comprehensive and scientifically grounded approach to the spectroscopic characterization of this compound. By following these detailed protocols for NMR, MS, and IR spectroscopy, researchers can confidently verify the structure and purity of this important synthetic building block. The provided predicted spectral data, based on the analysis of its constituent functional groups, serves as a reliable benchmark for the interpretation of experimentally acquired data. This self-validating methodology ensures the high level of scientific integrity required in modern chemical research and drug development.

References

-

PubMed. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Available at: [Link]

-

Bentham Science. Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Available at: [Link]

-

Mass Spectrometry Research Facility, University of Oxford. Sample Preparation Protocol for Open Access MS. Available at: [Link]

-

ACS Publications. Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks. Available at: [Link]

-

Reddit. Recording NMR spectra for aryl boronic acids - overcoming oligomerization. Available at: [Link]

-

Agilent Technologies. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Available at: [Link]

-

ResearchGate. Infrared Spectra of Sulfones and Related Compounds. Available at: [Link]

-

ACD/Labs. Recognizing the NMR pattern for morpholine. Available at: [Link]

-

PubMed. 1H and 13C NMR spectra of N-substituted morpholines. Available at: [Link]

-

PubMed. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. Available at: [Link]

Sources

- 1. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. acdlabs.com [acdlabs.com]

- 3. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 6. benthamdirect.com [benthamdirect.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to (4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid: From Discovery to Application

This guide provides a comprehensive overview of (4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid, a key building block in modern medicinal chemistry. We will delve into its discovery, detailed synthetic methodologies, and its crucial role in the development of novel therapeutics, particularly as an intermediate in the synthesis of phosphodiesterase 10A (PDE10A) inhibitors.

Introduction: The Emergence of a Key Pharmacophore